Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-

Description

Molecular Architecture and Bonding Configuration

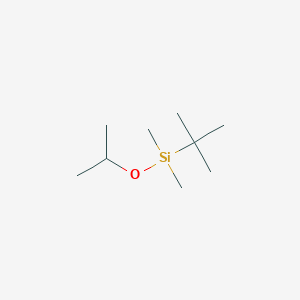

The molecular structure of silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- demonstrates the characteristic tetrahedral geometry typical of tetravalent silicon compounds. With the molecular formula C₉H₂₂OSi and a molecular weight of 174.36 grams per mole, this compound features a central silicon atom bonded to four distinct substituents: two methyl groups, one tert-butyl group, and one isopropoxy group. The systematic name reveals the presence of a 1,1-dimethylethyl (tert-butyl) substituent and a 1-methylethoxy (isopropoxy) group attached to the silicon center.

The silicon-carbon bond lengths in this compound are characteristic of organosilicon chemistry, with the silicon-carbon single bonds measuring approximately 1.89 Ångströms, significantly longer than typical carbon-carbon bonds of 1.54 Ångströms. This extended bond length results from the larger covalent radius of silicon (117 picometers) compared to carbon (77 picometers). The silicon-oxygen bond in the isopropoxy substituent exhibits a length of approximately 1.63 Ångströms, which is longer than typical carbon-oxygen bonds (1.43 Ångströms) but demonstrates considerable bond strength due to the polar nature of the silicon-oxygen interaction.

Table 1: Bond Length and Energy Comparisons

| Bond Type | Length (Ångströms) | Bond Energy (kJ/mol) | Electronegativity Difference |

|---|---|---|---|

| Silicon-Carbon | 1.89 | 318 | 0.70 |

| Silicon-Oxygen | 1.63 | 452 | 1.54 |

| Carbon-Carbon | 1.54 | 334 | 0.00 |

| Carbon-Oxygen | 1.43 | 358 | 0.89 |

The tetrahedral geometry around the silicon center creates specific bond angles that differ from ideal tetrahedral angles due to steric interactions between the bulky substituents. The tert-butyl group, being significantly larger than the methyl groups, introduces steric strain that affects the overall molecular conformation. The isopropoxy group contributes additional bulk and electronic effects through its oxygen atom, which possesses lone pairs capable of interacting with the silicon center.

The electronegativity difference between silicon (1.8) and oxygen (3.4) creates a highly polarized silicon-oxygen bond, with silicon bearing a partial positive charge and oxygen carrying a partial negative charge. This polarization enhances the strength of the silicon-oxygen bond compared to silicon-carbon bonds, making it one of the strongest single bonds in organosilicon chemistry. The bond energy of the silicon-oxygen interaction reaches approximately 452 kilojoules per mole, substantially higher than silicon-carbon bonds at 318 kilojoules per mole.

Stereoelectronic Effects of tert-Butyl and Isopropoxy Substituents

The tert-butyl substituent in silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- exerts profound stereoelectronic effects on the overall molecular behavior and stability. The 1,1-dimethylethyl group represents one of the most sterically demanding alkyl substituents, with its three methyl groups arranged around a quaternary carbon center. Despite its substantial size, the tert-butyl group demonstrates reduced steric demand when attached to silicon compared to carbon due to the longer silicon-carbon bond length. This extended bonding distance allows the bulky tert-butyl group to occupy a larger volume without experiencing severe steric compression.

The electronic properties of the tert-butyl group contribute to the stabilization of the silicon center through hyperconjugation effects. The carbon-hydrogen bonds in the methyl groups of the tert-butyl substituent can interact with the vacant d-orbitals of silicon, providing additional electron density to the silicon atom. This hyperconjugative stabilization becomes particularly important when the silicon center undergoes nucleophilic attack or participates in substitution reactions.

Table 2: Substituent Properties and Effects

| Substituent | Steric Parameter | Electronic Effect | Bond Polarization |

|---|---|---|---|

| tert-Butyl | High steric demand | Electron donating | Carbon δ⁻ - Silicon δ⁺ |

| Isopropoxy | Moderate steric demand | Electron withdrawing | Oxygen δ⁻ - Silicon δ⁺ |

| Methyl | Low steric demand | Electron donating | Carbon δ⁻ - Silicon δ⁺ |

The isopropoxy substituent introduces both steric and electronic complexity to the molecular structure. The 1-methylethoxy group features a secondary carbon center bonded to oxygen, creating a branched alkoxy chain that contributes moderate steric bulk. The oxygen atom in the isopropoxy group possesses two lone pairs of electrons, which can participate in various electronic interactions with the silicon center. These lone pairs can donate electron density to vacant silicon orbitals, creating a partial double-bond character in the silicon-oxygen interaction.

The electronegativity of oxygen (3.4) compared to silicon (1.8) results in a significant dipole moment in the silicon-oxygen bond. This polarization makes the silicon center more electrophilic and susceptible to nucleophilic attack, particularly in the presence of basic conditions or nucleophilic reagents. The electron-withdrawing nature of the isopropoxy group contrasts with the electron-donating properties of the alkyl substituents, creating an electronic imbalance that influences the reactivity patterns of the compound.

The combination of tert-butyl and isopropoxy substituents creates a unique stereoelectronic environment around the silicon center. The bulky tert-butyl group provides steric protection on one face of the tetrahedral silicon, while the isopropoxy group introduces electronic activation through its electron-withdrawing properties. This complementary effect results in selective reactivity patterns where nucleophilic attack typically occurs at positions remote from the sterically hindered tert-butyl group.

Comparative Analysis with Analogous Alkoxysilane Derivatives

The structural characteristics of silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- can be understood through comparison with related alkoxysilane compounds found in the chemical literature. The compound tert-butyl(methoxy)dimethylsilane, with molecular formula C₇H₁₈OSi and molecular weight 146.30 grams per mole, provides an instructive comparison where the isopropoxy group is replaced by a smaller methoxy substituent. This structural modification results in reduced steric demand around the silicon center while maintaining the electron-withdrawing character of the alkoxy group.

The ethanol, tert-butyldimethylsilyl ether (molecular formula C₈H₂₀OSi, molecular weight 160.33 grams per mole) represents another closely related structure where an ethoxy group replaces the isopropoxy substituent. This comparison reveals how the branching pattern in the alkoxy chain influences both steric and electronic properties. The linear ethoxy group provides less steric hindrance than the branched isopropoxy group while exhibiting similar electronic effects through the oxygen atom.

Table 3: Comparative Molecular Properties of Alkoxysilane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkoxy Substituent | Steric Demand |

|---|---|---|---|---|

| Target Compound | C₉H₂₂OSi | 174.36 | Isopropoxy | High |

| tert-Butyl(methoxy)dimethylsilane | C₇H₁₈OSi | 146.30 | Methoxy | Low |

| Ethanol, tert-butyldimethylsilyl ether | C₈H₂₀OSi | 160.33 | Ethoxy | Medium |

| tert-Butyl-(3-iodopropoxy)-dimethylsilane | C₉H₂₁IOSi | 300.25 | 3-iodopropoxy | High |

The compound tert-butyl-(3-iodopropoxy)-dimethylsilane demonstrates how functional group modifications in the alkoxy chain can dramatically alter molecular properties. With a molecular weight of 300.25 grams per mole due to the presence of iodine, this derivative maintains the tert-butyl and dimethyl substitution pattern while introducing a halogenated propoxy chain. The extended chain length and halogen substitution create additional steric bulk and electronic effects compared to the simple isopropoxy group.

Silicon-oxygen bond strengths remain consistently high across these related compounds, with all derivatives exhibiting silicon-oxygen bond energies in the range of 450-460 kilojoules per mole. This consistency reflects the fundamental nature of silicon-oxygen bonding, where the large electronegativity difference between silicon and oxygen creates strong polar covalent bonds regardless of the specific alkoxy substituent structure.

The tetrahedral geometry around silicon is preserved across all these alkoxysilane derivatives, but the specific bond angles vary depending on the steric demands of the substituents. Compounds with bulkier alkoxy groups, such as the isopropoxy derivative under investigation, exhibit more distorted tetrahedral angles due to increased steric repulsion between substituents. This geometric distortion can influence reactivity patterns and selectivity in chemical transformations.

The comparative analysis reveals that silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- occupies a unique position among alkoxysilane derivatives due to its combination of maximum steric protection from the tert-butyl group and moderate electronic activation from the isopropoxy substituent. This balanced combination of steric and electronic effects makes it particularly suitable for applications requiring selective reactivity patterns and enhanced stability under various reaction conditions.

Properties

IUPAC Name |

tert-butyl-dimethyl-propan-2-yloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-8(2)10-11(6,7)9(3,4)5/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJJSYAFFLGSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576983 | |

| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-66-2 | |

| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Principle and Reaction Scheme

The synthesis involves the reaction of methyltrimethoxysilane with dimethyl dichlorosilane (DMCS) in a continuous reactor system. This group exchange reaction proceeds at moderate temperatures (30–120 °C), producing the desired alkoxysilane along with by-products such as methyl dimethoxy chlorosilane.

The key reaction can be summarized as:

$$

\text{CH}3\text{Si(OCH}3)3 + \text{CH}3\text{SiHCl}2 \rightarrow \text{CH}3\text{Si(OCH}3)2\text{H} + \text{by-products}

$$

This reaction is performed under controlled conditions to maximize yield and purity.

Reactor Setup and Conditions

- Reactor Type: Vertical reactor equipped with a glass column packed with glass spheres (4 mm diameter) to ensure thorough mixing and contact between reactants.

- Temperature: Reaction temperature is controlled between 30 °C and 120 °C, with optimal yields observed between 41 °C and 99 °C. More specifically, 42–62 °C provides a balance of high yield and lower energy consumption.

- Molar Ratios: Methyltrimethoxysilane to dimethyl dichlorosilane ratios vary from 1:2 to 10:8, with optimal ratios around 2–3:1 for high conversion.

- Flow Rates: Feed rates are adjusted to maintain a tower diameter ratio (reactor volume to flow rate) between 15:1 and 30:1, with 25:1 being ideal.

- Condensation: Reactor head temperature is maintained between -10 °C and 10 °C to condense volatile products effectively.

Continuous Separation and Recycling

The reaction mixture is continuously separated by exploiting boiling point differences:

- The desired silane product is isolated by distillation.

- High-boiling by-products such as methyl dimethoxy chlorosilanes are treated with methanol to regenerate methyltrimethoxysilane and dimethyl dichlorosilane, which are recycled back into the reactor.

- This recycling enhances the utilization rate of dimethyl dichlorosilane up to 90%, reducing waste and solvent use.

Experimental Data and Yield Analysis

The following table summarizes experimental results from various embodiments of the group exchange synthesis method, highlighting the effects of molar ratio, feed rate, and temperature on yield:

| Embodiment | Molar Ratio (DMCS : Methyltrimethoxysilane) | Feed Rate (ml/min) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 7 | 2:1 | 10 | 60 | 70 |

| 8 | 2.5:1 | 10 | 60 | 75 |

| 9 | 3:1 | 10 | 60 | 90 |

| 10 | 2:1 | 5 | 60 | 80 |

| 11 | 2:1 | 15 | 60 | 60 |

| 12 | 2:1 | 10 | 50 | 66 |

| 13 | 2:1 | 10 | 70 | 78 |

Source: Adapted from patent CN1169813C describing a continuous group exchange synthesis method for alkoxysilanes.

Key Observations:

- Increasing the molar ratio of dimethyl dichlorosilane to methyltrimethoxysilane improves yield up to 90% at a 3:1 ratio.

- Lower feed rates favor higher yield due to increased residence time.

- Reaction temperature around 60 °C is optimal, balancing reaction kinetics and energy efficiency.

- Temperatures outside the 50–70 °C range lead to decreased yields.

Advantages of the Group Exchange Method

- High Purity: The method yields high-purity alkoxysilanes due to continuous separation and recycling.

- High Utilization: Dimethyl dichlorosilane utilization reaches up to 90%, minimizing raw material waste.

- Energy Efficiency: Moderate reaction temperatures reduce energy consumption compared to low-temperature condensation methods.

- Reduced Solvent Use: The process avoids large volumes of solvents typically required in esterification or alcoholysis methods.

- Continuous Operation: The continuous reactor design allows for scalable industrial production with consistent quality.

Alternative Preparation Routes (Brief Mention)

While the group exchange method is the most documented and industrially viable for this class of silanes, other methods such as hydrosilylation (addition of silanes to alkenes or alkynes) and direct esterification of chlorosilanes with alcohols exist but are less efficient or more complex for this specific compound.

Summary Table of Preparation Method Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Reactants | Methyltrimethoxysilane, Dimethyl dichlorosilane | Group exchange partners |

| Molar Ratio | 1:2 to 10:8 (typical 2–3:1) | Optimal at 3:1 for highest yield |

| Reaction Temperature | 30–120 °C (optimal 42–62 °C) | Moderate temperature for balance of yield and energy use |

| Reactor Type | Vertical glass column reactor with glass spheres | Ensures good mixing and contact |

| Feed Rate | 5–15 ml/min | Lower rates improve yield |

| Condensation Temperature | -10 °C to 10 °C | For effective separation of products |

| Yield | Up to 90% | Dependent on conditions |

| Utilization of DMCS | Up to 90% | Due to recycling of by-products |

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The alkoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a silicon atom bonded to two dimethyl groups and an alkoxy group derived from a methoxy chain. This configuration imparts distinctive chemical properties that enhance its utility across multiple fields.

Chemistry

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- serves as a precursor in the synthesis of other organosilicon compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse materials.

Biology

In biological applications, this silane is utilized for modifying biomolecules to enhance their stability and functionality. It has been shown to improve the properties of biomaterials used in medical devices.

Medicine

The compound is significant in developing drug delivery systems and medical devices due to its compatibility with biological tissues and its ability to form strong covalent bonds with various substrates.

Industry

Silane is widely used in the production of coatings, adhesives, and sealants. Its unique bonding capabilities allow it to create durable materials that exhibit enhanced performance under various conditions.

Chemical Reactions

Silane can undergo several types of reactions:

- Oxidation : Forms silanols or siloxanes.

- Reduction : Produces simpler silanes.

- Substitution : Alkoxy groups can be replaced with other functional groups.

Recent studies have highlighted the biological activity of silanes, particularly their antimicrobial properties and effects on cellular behavior.

Antimicrobial Properties

Research indicates that silane compounds exhibit significant antibacterial efficacy. For example:

- A study demonstrated that quaternary ammonium silanes effectively reduced bacterial growth in dental applications by disrupting bacterial cell membranes due to their lipophilic nature.

Cytotoxicity and Cellular Interactions

Studies have shown that silanes can modulate immune responses:

- One study found that treatment with a specific silane reduced pro-inflammatory cytokine IL-6 levels while increasing anti-inflammatory IL-10 levels in macrophages.

Study 1: Antibacterial Efficacy

Methodology : Bacterial strains were exposed to varying concentrations of the silane compound.

Results : Significant reductions in bacterial colonies were observed at concentrations as low as 1% (p < 0.05), indicating strong antibacterial activity.

Study 2: Immunomodulatory Effects

Methodology : Albino Wistar rats were treated with a silane-based endodontic irrigant.

Results : Treated cells exhibited significantly lower levels of IL-6 and higher levels of IL-10 compared to controls over a 7-day period, suggesting enhanced M2 polarization beneficial for tissue healing.

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Efficacy | Significant reduction in bacterial colonies at 1% concentration (p < 0.05) |

| Study 2 | Immunomodulatory Effects | Decreased IL-6 and increased IL-10 levels in treated macrophages over time |

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- involves the formation of strong covalent bonds between the silicon atom and organic groups. This allows the compound to interact with various molecular targets and pathways, enhancing the stability and functionality of the modified molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Similar Compounds Identified:

tert-Butyldimethylsilyl Chloride (CAS 18162-48-6): Replaces the isopropoxy group with a chloride, enhancing electrophilicity and reactivity toward nucleophiles like alcohols .

Silane, (1,1-dimethylethyl)[[1-(4-methoxyphenyl)ethenyl]oxy]dimethyl- (CAS 80676-78-4): Features a 4-methoxyphenylethenyloxy group, introducing aromaticity and conjugation, which may alter electronic properties and UV stability .

Silane, (1,1-dimethylethyl)(3-hexynyloxy)dimethyl- (CAS 121441-44-9): Contains a terminal alkyne (hexynyloxy) group, enabling participation in click chemistry or Sonogashira coupling .

tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane (CAS 76782-82-6): A propargyloxy-substituted silane with applications in alkyne-based cross-coupling reactions .

4-(tert-Butyldimethylsiloxy)phenol (CAS 108534-47-0): Protects phenolic hydroxyl groups, leveraging the TBDMS group’s hydrolytic stability .

Physicochemical Properties

Stability and Handling

- Hydrolytic Stability : TBDMS ethers (e.g., target compound) resist hydrolysis under neutral conditions but cleave with tetra-n-butylammonium fluoride (TBAF) . Chloride analogs hydrolyze readily, releasing HCl .

- Thermal Stability : tert-Butyl groups enhance thermal stability; decomposition typically occurs above 200°C .

Biological Activity

Silane compounds, particularly those with functional groups such as quaternary ammonium silanes, have garnered significant interest in various fields, including materials science and biomedicine. This article focuses on the biological activity of the specific compound Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- , examining its antimicrobial properties, cytotoxicity, and potential applications in medical and industrial settings.

Chemical Structure and Properties

The compound Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is characterized by its silane backbone with dimethyl and methoxy functional groups. This structure contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of silane compounds. For instance:

- A study demonstrated that quaternary ammonium silanes exhibit potent antibacterial properties, effectively reducing bacterial growth in dental applications .

- The mechanism involves the disruption of bacterial cell membranes due to the lipophilic nature of the silane's alkyl chain, leading to autolysis of bacterial cells .

Cytotoxicity and Cellular Interactions

Research has shown that silanes can influence cellular behavior:

- In a study involving macrophage polarization, treatment with a specific silane reduced pro-inflammatory cytokine IL-6 levels while increasing anti-inflammatory IL-10 levels, suggesting a role in modulating immune responses .

- The cytotoxic effects were assessed using various assays, indicating that while some silanes can be cytotoxic at high concentrations, lower concentrations may promote cell viability and tissue repair .

Study 1: Antibacterial Efficacy

A recent investigation evaluated the antibacterial effects of a quaternary ammonium silane in dental materials. The study reported:

- Methodology : Bacterial strains were exposed to varying concentrations of the silane. The efficacy was measured using time-kill assays and spectroscopic analysis.

- Results : Significant reductions in bacterial colonies were observed at concentrations as low as 1%, indicating strong antibacterial activity (p < 0.05) .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of a related silane compound:

- Methodology : Albino Wistar rats were treated with a silane-based endodontic irrigant. Macrophage polarization was assessed through cytokine profiling.

- Results : Treated cells exhibited significantly lower levels of IL-6 and higher levels of IL-10 compared to controls over a 7-day period, suggesting enhanced M2 polarization beneficial for tissue healing .

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Efficacy | Significant reduction in bacterial colonies at 1% concentration (p < 0.05) |

| Study 2 | Immunomodulatory Effects | Decreased IL-6 and increased IL-10 levels in treated macrophages over time |

Q & A

Basic Research Questions

Q. How can the synthesis of silane derivatives with bulky alkoxy groups be optimized for yield and purity?

- Methodology : Use silylation agents like tert-butyldimethylsilyl chloride under anhydrous conditions with a base (e.g., imidazole) to facilitate substitution reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation (boiling point range: 230–250°C) or silica gel chromatography (eluent: hexane/ethyl acetate) .

- Critical Parameter : Steric hindrance from the tert-butyl and methylethoxy groups requires extended reaction times (12–24 hrs) and elevated temperatures (60–80°C) .

Q. What purification techniques are recommended for isolating silane derivatives with high steric demand?

- Methodology : Employ vacuum distillation for low-volatility compounds (predicted boiling points: ~450–520°C) or preparative HPLC with a C18 column for polar byproducts. Density predictions (0.84–1.01 g/cm³) aid in solvent selection for liquid-liquid extraction .

Q. How can spectroscopic methods confirm the structure of this silane compound?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.0 ppm) and methylethoxy (δ ~3.5–4.0 ppm) groups.

- FT-IR : Validate Si-O-C bonds (stretching at 1000–1100 cm⁻¹) and Si-C bonds (600–800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., 272.54 g/mol for C16H36OSi derivatives) via high-resolution MS .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of silane derivatives in catalytic applications?

- Methodology : Compare enantiomeric forms (e.g., (2R,6R)-configured silanes in ) using chiral chromatography. Kinetic studies under controlled conditions (e.g., Grubbs catalyst) reveal steric effects on reaction rates .

- Data Contradiction : Conflicting reactivity in diastereomeric mixtures (e.g., ) may arise from competing transition states; computational modeling (DFT) resolves these discrepancies .

Q. What strategies mitigate thermal decomposition during high-temperature applications of this silane?

- Methodology : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>250°C). Stabilize the compound via encapsulation in mesoporous silica or by introducing electron-withdrawing substituents (e.g., fluorine in ) .

Q. How can computational models predict the solvation behavior of silane derivatives in nonpolar solvents?

- Methodology : Use molecular dynamics (MD) simulations with Hansen solubility parameters. Experimental density data (0.84–1.01 g/cm³) validate predictions for hexane or toluene solvation .

Q. What role do silane derivatives play in supramolecular chemistry, and how can their self-assembly be characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.